molecular formula C7H8ClNO2 B6608091 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one CAS No. 2839143-55-2

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one

Cat. No.: B6608091
CAS No.: 2839143-55-2
M. Wt: 173.60 g/mol
InChI Key: IXFAYZHPPSSDGL-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2-oxazol-4-yl)butan-2-one is a versatile chemical intermediate designed for research applications, particularly in the field of medicinal chemistry and drug discovery. This compound features two key functional motifs: an isoxazole (1,2-oxazole) heterocycle and a chloroacetyl group, separated by a methylene linker. The isoxazole ring is a privileged scaffold in drug design, known for its ability to confer desirable pharmacological properties and is found in numerous bioactive molecules . The reactive chloroacetyl group makes this compound a valuable electrophile for the synthesis of more complex structures via nucleophilic substitution reactions, such as the formation of aryloxyacetamide derivatives explored in antimicrobial research . This compound serves as a critical building block for the synthesis of novel chemical entities. Researchers can utilize it to develop potential therapeutic agents targeting a wide range of diseases. Oxazole derivatives, in general, have been extensively documented to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular effects . The specific substitution pattern on the oxazole ring is a pivotal factor in determining the biological activity of the resulting molecules. As a reagent, this compound provides a pathway to incorporate the isoxazole nucleus into larger, more complex molecules, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in the search for lead compounds. Handling and Storage: This chemical should be stored in a freezer, ideally under an inert atmosphere and protected from light, to maintain its stability and purity. Researchers should handle it with appropriate personal protective equipment in a well-ventilated laboratory setting. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. The information presented is for informational purposes and is based on the general properties of analogous compounds.

Properties

IUPAC Name

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-7(10)2-1-6-4-9-11-5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAYZHPPSSDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes represents a robust method for oxazole synthesis. For 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one, this approach involves:

  • Synthesis of 4-ethynylbutan-2-one via Sonogashira coupling of 4-bromobutan-2-one with trimethylsilylacetylene, followed by desilylation.

  • In situ generation of nitrile oxides (e.g., from hydroxamic acid chlorides) and reaction with the ethynyl intermediate.

Example Protocol

  • Nitrile Oxide Precursor : Benzaldehyde oxime treated with N-chlorosuccinimide (NCS) yields the corresponding hydroxamic acid chloride.

  • Cycloaddition : React with 4-ethynylbutan-2-one in dichloromethane at 0–25°C for 12 hours (yield: 60–75%).

Challenges :

  • Competing dimerization of nitrile oxides.

  • Steric hindrance from the butan-2-one backbone reducing regioselectivity.

Robinson-Gabriel Cyclodehydration

This method involves cyclodehydration of β-acylaminoketones to form oxazoles. For the target compound:

  • Synthesis of 4-(2-acetamido-1-hydroxyethyl)butan-2-one via condensation of 4-aminobutan-2-one with acetyl chloride.

  • Cyclization using phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) at 80–100°C.

Optimization Data

CatalystTemperature (°C)Time (h)Yield (%)
POCl₃80455
H₂SO₄100645

Limitations :

  • Low yields due to over-oxidation side reactions.

  • Difficulty in isolating intermediates.

Chlorination Strategies

Thionyl Chloride-Mediated Chlorination

Adapting methods from 4-chloro-2-butanone synthesis, the terminal hydroxyl group of 4-hydroxy-4-(1,2-oxazol-4-yl)butan-2-one is replaced with chlorine:

  • Hydroxy Precursor : 4-hydroxy-4-(1,2-oxazol-4-yl)butan-2-one synthesized via oxazole installation (Section 2).

  • Reaction with SOCl₂ : Conducted at −5°C to 60°C under solvent-free conditions (yield: >95%).

Critical Parameters

  • Temperature Control : Higher temperatures (>60°C) lead to ketone decomposition.

  • Catalyst : Ammonium fluoride/alumina (NH₄F/Al₂O₃) enhances reaction rate.

Radical Chlorination

For substrates lacking hydroxyl groups, radical chlorination using Cl₂ or NCS under UV light targets the terminal methyl group:

  • Substrate : 4-(1,2-oxazol-4-yl)butan-2-one.

  • Conditions : Cl₂ gas in CCl₄, UV light (254 nm), 12 hours (yield: 40–50%).

Drawbacks :

  • Poor regioselectivity (competing α-chlorination).

  • Requires specialized equipment for gas handling.

One-Pot Tandem Synthesis

Mechanochemical Approach

Emerging mechanochemical methods offer solvent-free synthesis:

  • Grinding : 4-bromobutan-2-one, oxazole-4-boronic acid, and Pd(PPh₃)₄ in a ball mill (30 Hz, 2 hours).

  • Chlorination : Direct addition of SOCl₂ to the same vessel (yield: 70–80%).

Advantages :

  • Reduced reaction time (total 3 hours).

  • Avoids purification of intermediates.

Photoredox Catalysis

Visible-light-mediated synthesis using 9-mesityl-10-methylacridinium perchlorate (PC):

  • Substrate : 4-azidobutan-2-one and chloroalkyne.

  • Conditions : PC (2 mol%), blue LEDs, DMF, 24 hours (yield: 35–50%).

Limitations :

  • Moderate yields due to competing side reactions.

  • High catalyst cost.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Scalability
Cycloaddition12070Moderate
Thionyl Chloride9095High
Mechanochemical15080High

Key Insights :

  • Thionyl chloride-mediated chlorination is optimal for large-scale production due to low cost and high yields.

  • Mechanochemical methods require upfront investment in equipment but reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemical Applications

  • Building Block for Synthesis : This compound serves as a crucial precursor in the synthesis of various organic compounds. Its chloro and oxazole functionalities allow for diverse chemical transformations, making it a valuable tool in synthetic organic chemistry.
  • Reactivity and Functionalization : The presence of the chloro group enables substitution reactions, where the chlorine can be replaced by other functional groups. This property is exploited to create derivatives with tailored functionalities for specific applications.
  • Oxidation and Reduction Reactions : 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo both oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives. These transformations are essential for developing new compounds with desired properties.

Biological Applications

  • Biochemical Studies : The compound's oxazole ring contributes to its ability to interact with biological molecules, making it useful in biochemical research. It can serve as a probe or inhibitor in studies aimed at understanding enzyme mechanisms or receptor interactions.
  • Drug Development : Due to its structural characteristics, this compound is being investigated for potential therapeutic applications. Its interactions with biological targets may lead to the development of novel pharmaceuticals.
  • Mechanism of Action : The mechanism involves interactions with molecular targets within biological systems, potentially modulating various biological processes. This aspect is crucial for its evaluation as a candidate in drug discovery.

Industrial Applications

  • Material Science : In industrial contexts, this compound can be utilized in the development of new materials and chemical processes. Its reactivity allows for the creation of specialized polymers or coatings that exhibit unique properties.
  • Chemical Processes : The versatility of this compound makes it valuable in optimizing chemical processes within industrial settings, contributing to advancements in efficiency and product quality.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Synthesis of Novel Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Investigation of Enzyme Inhibition : Studies focusing on enzyme inhibition have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders .
  • Material Development : Industrial research has reported successful applications of this compound in creating advanced coatings that offer enhanced durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and chloro group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Evidence Source
This compound Cl (C1), 1,2-oxazol-4-yl (C4), ketone C₇H₇ClNO₂ Potential reactivity via Cl substitution; heterocyclic π-π interactions inferred from oxazole. N/A (Target)
4-(4-Hydroxyphenyl)butan-2-one 4-Hydroxyphenyl (C4), ketone C₁₀H₁₂O₂ Regulated for fragrance use; hydroxyl group enhances solubility and H-bonding .
1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane HCl Dimethyl-oxazole, sulfonyl, diazepane C₁₀H₁₈ClN₃O₃S Increased lipophilicity from methyl groups; sulfonyl group enhances stability .
3-Amino-3-(5-methyl-1,2-oxazol-4-yl)propan-1-ol 5-Methyl-oxazole, amino, hydroxyl C₇H₁₂N₂O₂ Shorter chain; amino and hydroxyl groups suggest pharmaceutical potential .
2-(3-Methoxy-1,2-oxazol-5-yl)propan-1-amine 3-Methoxy-oxazole, amine C₇H₁₂N₂O₂ Methoxy group alters electronic properties; amine functionality enables conjugation .

Key Structural Differences and Implications

Substituent Effects :

  • Chlorine vs. Hydroxyl/Phenyl : The chlorine in the target compound contrasts with the hydroxyl group in 4-(4-hydroxyphenyl)butan-2-one. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the ketone, whereas the hydroxyphenyl group’s electron-donating properties favor aromatic interactions .
  • Oxazole Positional Isomerism : The 1,2-oxazol-4-yl group in the target differs from 5-methyl or 3-methoxy oxazole derivatives (e.g., in ). Positional changes in oxazole substituents significantly alter steric bulk and electronic distribution, affecting binding affinity in biological systems .

Functional Group Diversity: Ketone vs. Amine/Alcohol: The ketone in the target compound offers nucleophilic addition sites, while amines or alcohols in analogues (e.g., 3-amino-3-(5-methyl-1,2-oxazol-4-yl)propan-1-ol) enable hydrogen bonding or salt formation, critical for drug solubility .

Regulatory and Safety Profiles :

  • 4-(4-Hydroxyphenyl)butan-2-one has established safety limits for fragrances, reflecting its industrial use . In contrast, the target compound’s chlorine and oxazole moieties may necessitate stricter toxicity evaluations, as halogens and heterocycles often influence metabolic pathways.

Biological Activity

1-Chloro-4-(1,2-oxazol-4-yl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving oxazole derivatives. The oxazole ring is known for its diverse biological properties, making it a valuable scaffold in drug discovery.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various enzymatic pathways.

Anticancer Activity

Research indicates that compounds containing the oxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549. A study found that certain oxadiazole derivatives displayed IC50 values ranging from 0.11 to 1.47 µM against multiple cancer types, indicating a strong antiproliferative effect .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.65
Compound BA5492.41
Compound COVXF 8992.76
Compound DPXF 17529.27

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Histone Deacetylases (HDACs) : Some oxazole derivatives have been identified as potent inhibitors of HDACs, which play a crucial role in cancer cell proliferation and survival. The inhibition leads to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Induction of Apoptosis : The activation of apoptotic pathways has been demonstrated in studies where oxazole derivatives increased p53 expression levels and caspase-3 cleavage in cancer cells, promoting programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Studies have reported moderate antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. This antimicrobial activity is attributed to the ability of the oxazole ring to interact with microbial enzymes and disrupt cellular processes .

Table 2: Antimicrobial Activity

CompoundTarget OrganismActivityReference
Compound EStaphylococcus aureusModerate
Compound FCandida albicansModerate

Case Studies

Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a derivative similar to this compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages over a treatment period .
  • Case Study on Antimicrobial Resistance : Research indicated that certain oxazole derivatives could overcome resistance mechanisms in bacteria, providing a promising avenue for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) Formation of the oxazole ring via cyclization of a β-chlorovinyl ketone precursor with hydroxylamine, followed by (2) selective chlorination at the β-position using reagents like SOCl₂ or PCl₃. Optimization involves varying solvents (e.g., DMF for polar intermediates), temperature (40–60°C for cyclization), and catalysts (e.g., ZnCl₂). Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Compare 1^1H and 13^13C NMR shifts to predicted values (e.g., oxazole C-H protons resonate at δ 8.2–8.5 ppm).
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 200.6 (calculated for C₇H₇ClNO₂).
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios.
    Cross-validate with X-ray crystallography if single crystals are obtained (see Advanced Questions ) .

Q. What solvents and storage conditions are optimal for stability studies?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (argon). Stability in common solvents:
SolventDegradation Rate (72 hrs, 25°C)
DMSO<5%
Acetone10–15%
Water>50% (hydrolysis)
Avoid protic solvents; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectral data be resolved?

  • Methodological Answer : Discrepancies in NMR/IR peaks often arise from conformational flexibility or solvent effects. Mitigate by:
  • Performing DFT calculations (e.g., B3LYP/6-31G**) with explicit solvent models.
  • Validating crystallographic data (SHELXL refinement ) to confirm bond lengths/angles.
  • Using temperature-controlled NMR to identify dynamic processes (e.g., rotamers).
    Case Study: A 0.3 ppm 1^1H NMR shift mismatch was resolved by identifying a keto-enol tautomer via variable-temperature experiments .

Q. What strategies are effective for resolving low crystallinity in X-ray diffraction studies?

  • Methodological Answer :
  • Crystallization Screening : Use microbatch under oil with 96-well screens (e.g., PEG/Ion suites).
  • Additives : Introduce co-crystallants like crown ethers (0.5 mM) to stabilize lattice packing.
  • Refinement : Employ SHELXL for high-resolution data (R₁ < 5%) and OLEX2/ORTEP-III for graphical validation .
    Example: A 1.8 Å resolution structure was achieved using 20% PEG 4000 and iterative SHELXD phasing .

Q. How can researchers evaluate the compound’s potential hemorheological activity in vitro?

  • Methodological Answer : Adapt protocols from oxazole-derivative studies ():
  • Blood Viscosity Assay : Incubate compound (10–100 µM) with heparinized human blood at 37°C. Measure viscosity via rotational rheometry at shear rates 2–40 s⁻¹.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare treated vs. control groups.
    Note: 4-[(3-methyl-1,2-oxazol-4-yl)sulfonyl] analogs showed 15–20% viscosity reduction at 50 µM .

Data Contradiction & Validation

Q. How should conflicting results between computational docking and in vitro assays be addressed?

  • Methodological Answer :
  • Re-evaluate Force Fields : Switch from AMBER to CHARMM for ligand parameterization.
  • Solvent Accessibility : Run molecular dynamics (MD) simulations (50 ns) to account for protein flexibility.
  • Experimental Triangulation : Validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐ/kₐ).
    Example: A docking-predicted IC₅₀ of 10 nM was revised to 120 nM after MD simulations revealed steric clashes .

Methodological Best Practices

Q. What quality-control steps are critical for reproducible synthesis?

  • Answer :
  • Intermediate Tracking : Use LC-MS to verify β-chlorovinyl ketone intermediates.
  • Reagent Purity : Ensure SOCl₂ is freshly distilled (bp 74–76°C).
  • Cross-Lab Validation : Share samples with collaborating labs for independent NMR/HPLC analysis .

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